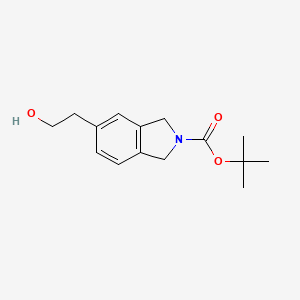
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride
描述
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring alkaloid cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves the reaction of a suitable ketone with pyrrolidine under reductive amination conditions. The process generally includes the following steps:
Formation of the Intermediate: The ketone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and efficient mixing.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
科学研究应用
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride has several scientific research applications:
Medicine: Investigated for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Used in the development of new psychoactive substances and for forensic analysis.
作用机制
The compound exerts its effects primarily by inhibiting the reuptake of monoamines, including dopamine, norepinephrine, and serotonin, in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the brain, resulting in stimulant effects . The molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
相似化合物的比较
Similar Compounds
α-Pyrrolidinohexiophenone (α-PHP): A longer chain homologue with similar stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): A closely related compound with a similar mechanism of action.
Methylenedioxypyrovalerone (MDPV): Another synthetic cathinone with potent stimulant properties.
Uniqueness
(S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one hydrochloride is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Its (S)-enantiomeric form may also contribute to its distinct effects compared to other synthetic cathinones.
属性
IUPAC Name |
(2S)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)7-9(11)10(13)12-5-3-4-6-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCMAPTZNATFLR-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



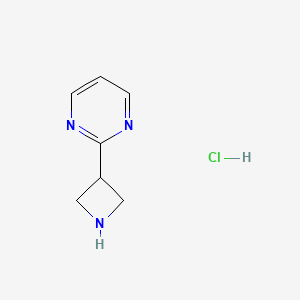
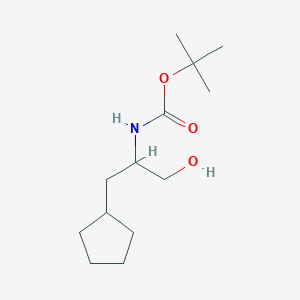
![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

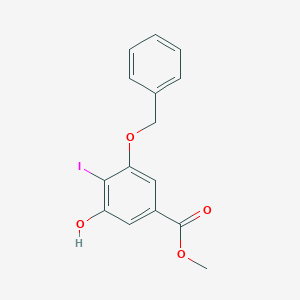

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)
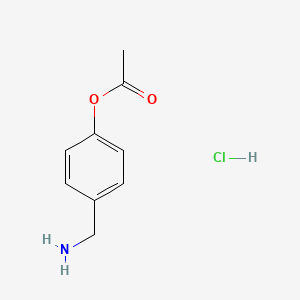
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
